molecular formula C10H6Br2N4 B6361775 3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 1240568-38-0

3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

Cat. No.: B6361775
CAS No.: 1240568-38-0
M. Wt: 341.99 g/mol
InChI Key: RIWGMNVIFUDZNQ-UHFFFAOYSA-N
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Description

3-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is an organic compound that features a benzonitrile group attached to a triazole ring substituted with two bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with a benzonitrile derivative. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would reduce the nitrile group to an amine.

Scientific Research Applications

3-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is unique due to the presence of both the benzonitrile and the dibromo-triazole moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biological Activity

3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic contexts.

Molecular Structure and Characteristics:

  • Molecular Formula: C10H7Br2N5
  • Molecular Weight: 312.00 g/mol
  • CAS Number: 1240568-38-0

The compound features a triazole ring that is known for its diverse biological activities, including antifungal and anticancer properties. The presence of bromine atoms enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with benzonitrile under controlled conditions. The reaction can be summarized as follows:

3 5 Dibromo 1H 1 2 4 triazole+Benzonitrile3 3 5 dibromo 1H 1 2 4 triazol 1 yl methyl benzonitrile\text{3 5 Dibromo 1H 1 2 4 triazole}+\text{Benzonitrile}\rightarrow \text{3 3 5 dibromo 1H 1 2 4 triazol 1 yl methyl benzonitrile}

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance:

  • Inhibition of Kinase Activity: Compounds similar to this compound have shown significant inhibition against Bcr-Abl kinases associated with chronic myeloid leukemia (CML). The inhibition of these kinases is crucial for controlling cancer cell proliferation .
  • Cell Proliferation Studies: In vitro studies demonstrated that derivatives with similar structures significantly suppressed the proliferation of human CML cell lines (e.g., K562 and KU812) at low nanomolar concentrations .

Antifungal Activity

Triazole compounds are well-documented for their antifungal properties. The structural characteristics of this compound suggest it may exhibit similar antifungal activity:

  • Mechanism of Action: Triazoles inhibit the enzyme lanosterol demethylase (a key enzyme in ergosterol biosynthesis), which is essential for fungal cell membrane integrity .

Study 1: Anticancer Efficacy

A study evaluated a series of triazole derivatives for their efficacy against various cancer cell lines. The compound demonstrated an IC50 value in the low nanomolar range against resistant Bcr-Abl mutants. This suggests that modifications to the triazole structure can lead to potent inhibitors capable of overcoming resistance mechanisms in CML treatment .

Study 2: Antifungal Screening

Another investigation focused on the antifungal properties of triazole derivatives. The results indicated that compounds structurally related to this compound exhibited significant activity against Candida species and Aspergillus spp., with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Summary Table of Biological Activities

Activity TypeTargetResult
AnticancerBcr-Abl KinaseIC50 in low nanomolar range
AntifungalFungal EnzymesSignificant inhibition observed
Cell ProliferationCML Cell LinesSuppressed proliferation effectively

Properties

IUPAC Name

3-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N4/c11-9-14-10(12)16(15-9)6-8-3-1-2-7(4-8)5-13/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWGMNVIFUDZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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